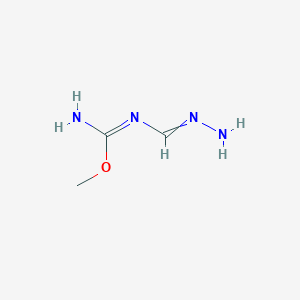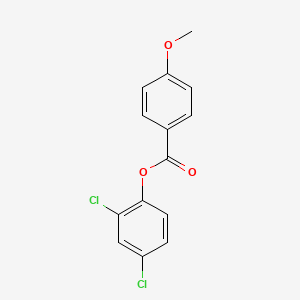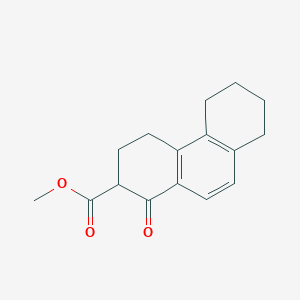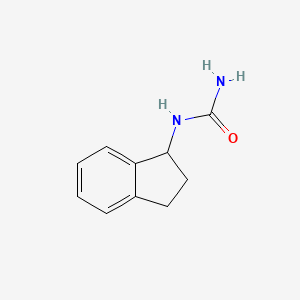
N-(2,3-Dihydro-1H-inden-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dihydro-1H-inden-1-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
N-(2,3-Dihydro-1H-inden-1-yl)urea can be synthesized through the reaction of 2,3-dihydro-1H-inden-1-amine with isocyanates. One common method involves using N,N-Diisopropylethylamine (Hunig’s base) as a catalyst in tetrahydrofuran (THF) under reflux conditions . The reaction typically proceeds as follows:
Starting Materials: 2,3-dihydro-1H-inden-1-amine and an aryl isocyanate.
Catalyst: N,N-Diisopropylethylamine (Hunig’s base).
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Reflux.
Industrial Production Methods
化学反応の分析
Types of Reactions
N-(2,3-Dihydro-1H-inden-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Its derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: N-(2,3-Dihydro-1H-inden-1-yl)urea can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which N-(2,3-Dihydro-1H-inden-1-yl)urea exerts its effects involves its interaction with molecular targets such as enzymes. For instance, its derivatives have been shown to inhibit the activity of protein tyrosine kinase (2HCK) by forming strong hydrogen bonds with the ARG 160 residue of the enzyme . This interaction disrupts the enzyme’s function, leading to its inhibition.
類似化合物との比較
N-(2,3-Dihydro-1H-inden-1-yl)urea can be compared with other urea derivatives and indane-based compounds:
Similar Compounds: 1-(2,3-Dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives.
Uniqueness: The presence of the indane moiety in this compound imparts unique structural and electronic properties, making it distinct from other urea derivatives. Its ability to form strong hydrogen bonds with specific enzyme residues enhances its potential as an enzyme inhibitor.
特性
CAS番号 |
6520-67-8 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-1-ylurea |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H3,11,12,13) |
InChIキー |
WAQCADIPNPIBPZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C1NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



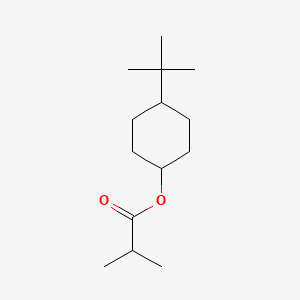
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)

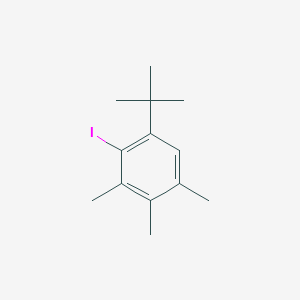

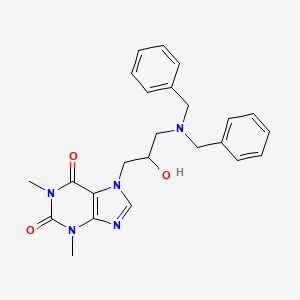
![5-Methyl-4-[(2-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14730347.png)

![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
